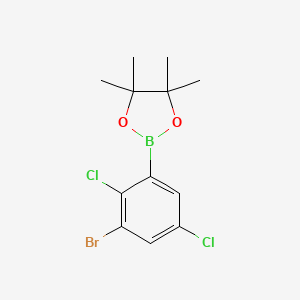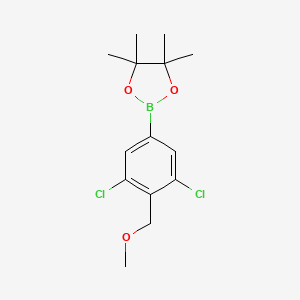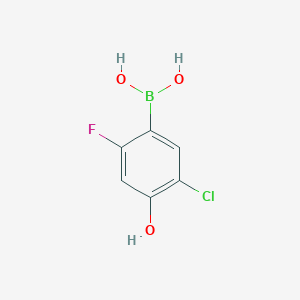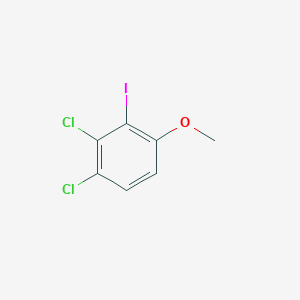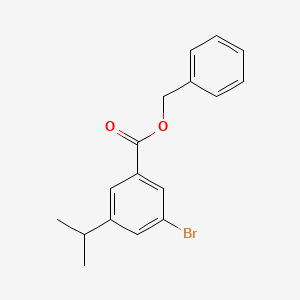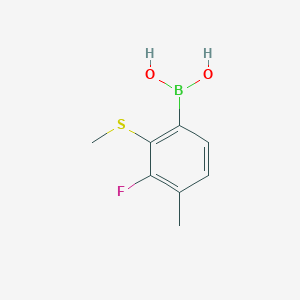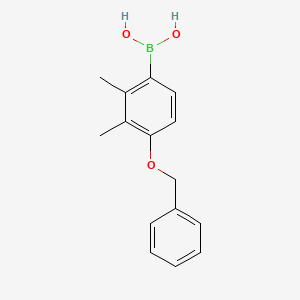
4-Ethoxy-3-ethylphenylboronic acid pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethoxy-3-ethylphenylboronic acid pinacol ester is a highly essential compound in various fields of research and industry. It is a type of pinacol boronic ester, which are highly valuable building blocks in organic synthesis .
Chemical Reactions Analysis
Pinacol boronic esters, including 4-Ethoxy-3-ethylphenylboronic acid pinacol ester, are used in various chemical reactions. They are particularly useful in Suzuki-Miyaura coupling . Protodeboronation of these esters has been achieved by oxidation of their corresponding methyl boron ate complexes with a stoichiometric amount of a certain compound .Applications De Recherche Scientifique
Suzuki–Miyaura Coupling Reactions
4-Ethoxy-3-ethylphenylboronic acid pinacol ester: (also known as boronate ester ) finds significant utility in metal-catalyzed C-C bond formation reactions, particularly the Suzuki–Miyaura coupling. In this context, it serves as a versatile substrate for constructing aryl-aryl bonds. The reaction involves the cross-coupling of aryl halides (such as aryl iodides) with boronic acids or boronate esters, leading to the formation of biaryl compounds. Researchers have employed this methodology for the synthesis of diverse organic molecules, including pharmaceutical intermediates and natural products .
ROS-Responsive Drug Delivery Systems
A recent study explored the modification of hyaluronic acid (HA) with phenylboronic acid pinacol ester (PBAP) to create a reactive oxygen species (ROS)-responsive drug delivery system. Curcumin-loaded nanoparticles (HA@CUR NPs) were developed using this approach. The ROS-responsiveness of PBAP allows for controlled drug release in response to oxidative stress, making it a promising candidate for targeted therapies .
Protodeboronation for Indolizidine Synthesis
Protodeboronation reactions involving pinacol boronic esters have garnered attention. Researchers have used less nucleophilic reagents (such as (3,5-bis(trifluoromethyl)phenyl)lithium) to selectively form boron ate complexes. This strategy prevents aryl addition to specific functional groups, enabling the synthesis of complex molecules. For instance, the indolizidine compound 12 was synthesized via protodeboronation, demonstrating good diastereoselectivity .
Mécanisme D'action
Target of Action
4-Ethoxy-3-ethylphenylboronic acid pinacol ester, like other boronic esters, primarily targets carbon-carbon bond formation reactions . These reactions are crucial in organic synthesis, making boronic esters highly valuable building blocks .
Mode of Action
The compound interacts with its targets through a process known as protodeboronation . The protodeboronation of 1°, 2°, and 3° alkyl boronic esters has been reported, utilizing a radical approach .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Suzuki–Miyaura coupling . This pathway is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The boron moiety in the compound can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
It’s known that the stability of boronic esters like this compound presents challenges for their removal at the end of a sequence if required . While boranes undergo efficient protodeboronation with propionic acid by protonolysis or hydrogenation at elevated temperatures, boronic esters usually do not .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds, which are crucial in organic synthesis . The compound’s protodeboronation process has been used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .
Action Environment
The action of 4-Ethoxy-3-ethylphenylboronic acid pinacol ester can be influenced by environmental factors. For instance, the rate of hydrolysis of phenylboronic pinacol esters is considerably accelerated at physiological pH . Additionally, the compound’s susceptibility to reactive oxygen species (ROS) has been utilized in the development of ROS-responsive drug delivery systems .
Propriétés
IUPAC Name |
2-(4-ethoxy-3-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BO3/c1-7-12-11-13(9-10-14(12)18-8-2)17-19-15(3,4)16(5,6)20-17/h9-11H,7-8H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQOCGXFJRVPGSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxy-3-ethylphenylboronic acid pinacol ester | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

